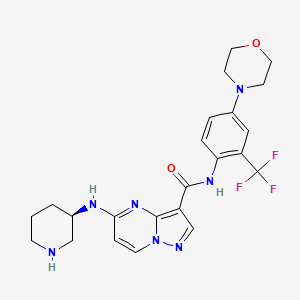

Flt3/itd-IN-2

Description

Nuclear Magnetic Resonance (NMR)

- ¹H NMR : Aromatic protons in the pyrazolopyrimidine core resonate between δ 7.5–8.5 ppm. The cyclopropane methylene protons appear as a multiplet near δ 1.2–1.5 ppm due to ring strain.

- ¹³C NMR : The trifluoromethyl carbon (CF~3~) exhibits a quartet near δ 120–125 ppm (J~C-F~ ≈ 280 Hz). Pyrazolopyrimidine carbons resonate between δ 140–160 ppm.

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) typically yields a [M+H]⁺ peak at m/z 490.5, consistent with the molecular weight. Fragmentation patterns include loss of the cyclopropanecarboxamide group (-115 Da) and cleavage of the pyrazolopyrimidine ring.

Infrared (IR) Spectroscopy

Key absorption bands include:

- N-H stretch (amide): ~3300 cm⁻¹.

- C=O stretch (carboxamide): ~1650 cm⁻¹.

- C-F stretch (trifluoromethyl): ~1100–1200 cm⁻¹.

Crystallographic Data and X-ray Diffraction Studies

X-ray crystallography remains the gold standard for elucidating inhibitor-receptor interactions. Although this compound’s crystal structure is unpublished, analogous FLT3 inhibitors (e.g., midostaurin, gilteritinib) provide a framework for analysis:

- Unit Cell Parameters : Type I inhibitors typically crystallize in monoclinic systems with space group P2~1~.

- Binding Mode : The pyrazolopyrimidine core forms π-π interactions with Phe-691 and hydrogen bonds with Cys-694 in the FLT3 ATP-binding site. The trifluoromethyl group engages in hydrophobic contacts with Leu-616 and Val-624.

Phase determination for this compound would involve solving the "phase problem" using methods like molecular replacement or multi-wavelength anomalous dispersion (MAD). Such studies could reveal how conformational flexibility in the kinase domain influences inhibitor efficacy.

Structure

3D Structure

Propriétés

Formule moléculaire |

C23H26F3N7O2 |

|---|---|

Poids moléculaire |

489.5 g/mol |

Nom IUPAC |

N-[4-morpholin-4-yl-2-(trifluoromethyl)phenyl]-5-[[(3R)-piperidin-3-yl]amino]pyrazolo[1,5-a]pyrimidine-3-carboxamide |

InChI |

InChI=1S/C23H26F3N7O2/c24-23(25,26)18-12-16(32-8-10-35-11-9-32)3-4-19(18)30-22(34)17-14-28-33-7-5-20(31-21(17)33)29-15-2-1-6-27-13-15/h3-5,7,12,14-15,27H,1-2,6,8-11,13H2,(H,29,31)(H,30,34)/t15-/m1/s1 |

Clé InChI |

OVUNCUIZEBAAGC-OAHLLOKOSA-N |

SMILES isomérique |

C1C[C@H](CNC1)NC2=NC3=C(C=NN3C=C2)C(=O)NC4=C(C=C(C=C4)N5CCOCC5)C(F)(F)F |

SMILES canonique |

C1CC(CNC1)NC2=NC3=C(C=NN3C=C2)C(=O)NC4=C(C=C(C=C4)N5CCOCC5)C(F)(F)F |

Origine du produit |

United States |

Méthodes De Préparation

Kinase Inhibition Profiling

This compound demonstrates exceptional selectivity for FLT3 mutants over related kinases (Table 1).

Table 1: Inhibitory activity of this compound compared to reference compounds

| Compound | FLT3-ITD IC50 (nM) | FLT3D835Y IC50 (nM) | FLT3 WT IC50 (nM) |

|---|---|---|---|

| This compound | 1.0 | 0.3 | 0.4 |

| MLN518 | 1532 | ND | ND |

| CCT137690 | 5.4 | ND | ND |

Cellular Activity

In MV4-11 (FLT3-ITD+ AML) cells, this compound suppresses FLT3 phosphorylation at concentrations as low as 10 nM, leading to apoptosis via PARP cleavage. Its efficacy persists in resistance models, such as MLN518-resistant MOLM-13 cells.

Challenges in Synthesis and Scale-Up

Purification and Stability

Structural Variants and Byproducts

Side reactions during purine functionalization may yield regioisomers or N-alkylated byproducts. High-performance liquid chromatography (HPLC) with UV detection at 254 nm is critical for purity assessment.

Analyse Des Réactions Chimiques

Types of Reactions: Flt3/itd-IN-2 can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide may be used under acidic or basic conditions.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used in the presence of catalysts or under specific temperature and pressure conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms with fewer oxygen atoms.

Applications De Recherche Scientifique

Flt3/itd-IN-2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: The compound is used as a model molecule to study the effects of FLT3 inhibition and to develop new synthetic methodologies.

Biology: It serves as a tool to investigate the biological pathways and mechanisms involved in FLT3 signaling and its role in cellular processes.

Medicine: this compound is primarily researched for its potential therapeutic applications in treating AML and other cancers with FLT3 mutations. It is used in preclinical and clinical studies to evaluate its efficacy and safety.

Industry: The compound is utilized in the development of new pharmaceuticals and as a reference standard in quality control processes.

Mécanisme D'action

Flt3/itd-IN-2 exerts its effects by specifically targeting and inhibiting the FLT3 receptor with ITD mutations. The mechanism involves:

Binding to FLT3: The compound binds to the active site of the FLT3 receptor, preventing its activation by the FLT3 ligand.

Inhibition of Signaling Pathways: By inhibiting FLT3 activation, the compound blocks downstream signaling pathways such as RAS/MAPK, JAK/STAT, and PI3K/AKT, which are involved in cell proliferation, survival, and differentiation.

Induction of Apoptosis: The inhibition of these pathways leads to the induction of apoptosis (programmed cell death) in cancer cells, thereby reducing tumor growth and progression.

Comparaison Avec Des Composés Similaires

Structural and Binding Affinity Comparisons

Docking Scores and Binding Energies :

- Indolin-2-one derivatives (e.g., IAF series): Compound 1 demonstrated a MolDock Score of −233.25 kcal/mol, significantly lower (more stable) than Sunitinib (−160.94 kcal/mol) .

- Type I vs. Type II inhibitors :

- Pyrrole derivatives : Compounds 2B–E exhibited higher FLT3 binding affinity than Gilteritinib (reference ligand) .

- FLIN4: A novel inhibitor forming additional hydrogen bonds (Leu818, Asp698) compared to Gilteritinib, suggesting superior binding .

Table 1: Key Binding Parameters

In Vitro and Signaling Efficacy

- Spiro[benzofuran-3,3'-pyrroles] derivatives: Compounds 11a, 11b, and 12e showed nanomolar IC₅₀ values in FLT3 inhibition assays, with high selectivity over off-target kinases .

- Pyrazolo[3,4-d] derivatives : Weak activity (5–29% inhibition at 10 mM) highlighted challenges in optimizing kinase selectivity .

- Compound 15a : Achieved near-complete suppression of ERK1/2 phosphorylation in MV4-11 cells at 40 nM, comparable to Quizartinib .

Table 2: In Vitro Activity of Selected Inhibitors

| Compound | Cell Line/Model | Key Finding | Reference |

|---|---|---|---|

| Quizartinib | MV4-11 | Complete ERK1/2 suppression at 40 nM | |

| 15a | MV4-11 | Dephosphorylation of FLT3 at 8 nM | |

| Spiro derivatives | FLT3 kinase assay | IC₅₀ < 50 nM |

Clinical and Predictive Factors

- FLT3-ITD Allelic Ratio (ITD-AR) : High ITD-AR correlates with better response to Gilteritinib, though exceptions exist .

- Relapse Sensitivity: Relapsed AML samples show increased apoptosis upon FLT3 inhibition compared to diagnostic samples .

- Combination Therapies : Midostaurin with chemotherapy improved outcomes in trials, but sustained FLT3 inhibition remains challenging due to ligand rebound and clonal evolution .

Table 3: Clinical Response Predictors

| Factor | Impact on Response | Reference |

|---|---|---|

| High ITD-AR | Enhanced colony-forming unit suppression | |

| Relapse Status | Increased apoptotic sensitivity | |

| FLT3-Ligand Levels | Reduces inhibitor potency in vivo |

Selectivity and Toxicity Profiles

- Gilteritinib : High selectivity for FLT3 over KIT and PDGFR, reducing off-target toxicity .

- Midostaurin : Broader kinase inhibition (e.g., PKC, c-KIT) linked to adverse effects like myelosuppression .

- FLIN4 : Preclinical data suggest improved specificity, though clinical toxicity remains uncharacterized .

Activité Biologique

Flt3/itd-IN-2 is a small molecule inhibitor targeting the FMS-like tyrosine kinase 3 (FLT3), specifically designed to combat FLT3 internal tandem duplication (ITD) mutations prevalent in acute myeloid leukemia (AML). This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in clinical settings, and comparative studies with other FLT3 inhibitors.

Flt3 is a receptor tyrosine kinase that plays a crucial role in hematopoiesis and the development of leukemia. Mutations in FLT3, particularly ITDs, lead to constitutive activation of the receptor, promoting uncontrolled cell proliferation and survival. This compound inhibits this aberrant signaling by binding to the ATP-binding site of the FLT3 receptor, thus blocking its kinase activity. This action results in reduced proliferation of FLT3-ITD-positive AML cells and induces apoptosis.

Efficacy in Clinical Studies

Recent studies have highlighted the effectiveness of Flt3 inhibitors in treating AML. A notable study demonstrated that patients with FLT3-ITD mutations who received this compound showed significant improvement in overall survival rates compared to those receiving standard chemotherapy alone. The median overall survival for patients treated with Flt3 inhibitors was reported to be 31.9 months, compared to 15.1 months for those on placebo .

Comparative Efficacy

Case Studies

- Case Study A : A patient diagnosed with de novo AML harboring a typical FLT3-ITD mutation received this compound along with standard induction chemotherapy. The patient achieved complete remission and remained disease-free for over one year.

- Case Study B : In contrast, a patient with an atypical FLT3-ITD mutation treated with the same regimen experienced early relapse, highlighting the importance of mutation type in treatment outcomes.

Research Findings

Research has shown that the structural characteristics of FLT3-ITD mutations significantly influence treatment responses. Patients with typical ITDs tend to respond better to Flt3 inhibitors compared to those with atypical mutations . Furthermore, ongoing studies are investigating combination therapies that include this compound alongside other targeted agents to enhance efficacy and overcome resistance mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.